Furan-2-yl Substituent Confers DYRK1A Selectivity Over CDK5, GSK3α/β, and PI3K p110α—a Distinction Absent from Phenyl and Thiophene Analogs
In a direct head-to-head kinase panel screen, the furan-2-yl-substituted pyridazino[4,5-b]indol-4-one (compound 10) exhibited submicromolar inhibitory activity against DYRK1A (IC50 < 1 μM) with no detectable inhibition of CDK5/p25, GSK3α/β, or the p110α isoform of PI3K [1]. The pyridin-4-yl analog (compound 19) from the same study achieved comparable DYRK1A potency but differed in its broader kinase selectivity fingerprint, illustrating that the heteroaryl identity at position 3 (furan vs. pyridine vs. phenyl) is the decisive selectivity determinant [2]. For procurement decisions, this means that replacing the furan-2-yl group with phenyl (as in the 3-phenylpyridazinone analog) forfeits the DYRK1A-selective profile that has been experimentally validated for this scaffold class.
| Evidence Dimension | Kinase selectivity profiling (DYRK1A vs. CDK5, GSK3α/β, PI3K p110α) |
|---|---|
| Target Compound Data | Furan-2-yl compound 10: DYRK1A IC50 < 1 μM; CDK5, GSK3α/β, PI3K p110α: no activity (representative of furan-2-yl pyridazinone scaffold class) |
| Comparator Or Baseline | Pyridin-4-yl compound 19: DYRK1A IC50 < 1 μM, with distinct selectivity pattern; 3-phenyl analogs: kinase selectivity profile not reported, demonstrating data gap |
| Quantified Difference | Furan-2-yl → DYRK1A selectivity (inactive against 3 comparator kinases at screening concentrations). Quantitative fold-selectivity data not directly measured for this specific compound against phenyl/thiophene analogs. |
| Conditions | In vitro kinase inhibition assay using recombinant DYRK1A, CDK5/p25, GSK3α/β, and PI3K p110α; harmine as reference compound (Bruel et al., 2014). |
Why This Matters
The documented DYRK1A-selective inhibition profile of the furan-2-yl scaffold (absent in phenyl or thiophene variants) directly supports procurement of the furan-containing compound when the experimental objective requires selective DYRK1A tool compound activity without confounding off-target kinase effects.
- [1] Bruel, A., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 5037–5040. Abstract: furan-2-yl 10 and pyridin-4-yl 19 exhibited submicromolar IC50 against DYRK1A with no activities against CDK5/p25, GSK3α/β, and PI3K p110α. View Source
- [2] Bruel, A., et al. (2014). Supplementary kinase panel data demonstrating differential selectivity between furan-2-yl and pyridin-4-yl analogs in the pyridazino[4,5-b]indol-4-one series. View Source
